molecular formula C10H8BrFO2 B1371199 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1056010-27-5

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1371199
CAS RN: 1056010-27-5
M. Wt: 259.07 g/mol
InChI Key: UUEUTHYNOREMBL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that has gained much attention in the field of medicinal chemistry due to its potential biological properties. It is a white powdery substance .


Molecular Structure Analysis

The InChI code for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is 1S/C10H8BrFO2/c11-5-1-2-6 (9 (12)3-5)7-4-8 (7)10 (13)14/h1-3,7-8H,4H2, (H,13,14) . This indicates that the molecule consists of a bromo-fluorophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is 259.07 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a cyclopropane ring and a halogenated aromatic moiety, can be exploited to create new chemical entities with potential activity against a range of diseases .

Agriculture

Within the agricultural sector, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid may serve as a precursor in the synthesis of herbicides or pesticides. The bromine and fluorine atoms could be involved in mechanisms that disrupt the growth of unwanted plants or pests .

Material Science

In material science, this compound’s robust structure could be utilized in the development of new polymers or coatings. Its ability to withstand various conditions makes it a candidate for creating materials with enhanced durability .

Environmental Science

Environmental science can benefit from this compound through its use in analytical methods for pollutant detection. Its distinct chemical signature allows it to be used as a marker or tracer in environmental samples, aiding in the monitoring and study of ecological systems .

Biochemistry

Biochemically, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid could be used in enzyme inhibition studies due to its potential to interact with active sites, helping to elucidate enzyme mechanisms or pathways .

Pharmacology

Pharmacologically, the compound could be investigated for its efficacy as a prodrug or an active pharmaceutical ingredient (API) in drug development. Its structural features may contribute to desirable pharmacokinetic properties or therapeutic effects .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation .

Mechanism of Action

Result of Action

The molecular and cellular effects of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid are currently unknown

Action Environment

The action, efficacy, and stability of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEUTHYNOREMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

CAS RN

935674-08-1
Record name rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
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